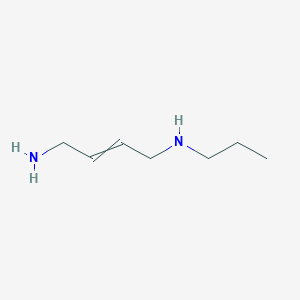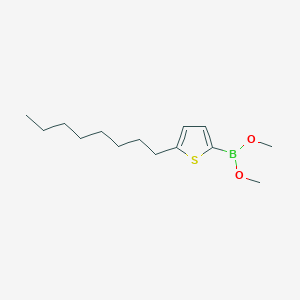
Dimethyl (5-octylthiophen-2-yl)boronatato
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (5-octylthiophen-2-yl)boronatato is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-octylthiophen-2-yl)boronatato typically involves the reaction of 5-octylthiophene with a boron-containing reagent. One common method is the reaction of 5-octylthiophene with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The scalability of the synthesis is facilitated by the relatively mild reaction conditions and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (5-octylthiophen-2-yl)boronatato undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various aryl or alkyl-substituted thiophenes.
Applications De Recherche Scientifique
Dimethyl (5-octylthiophen-2-yl)boronatato has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of Dimethyl (5-octylthiophen-2-yl)boronatato involves its ability to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring and the octyl side chain contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Boronate Esters: Compounds containing boron and ester groups, used in similar coupling reactions.
Octylthiophene: A compound with an octyl side chain attached to a thiophene ring.
Uniqueness
Dimethyl (5-octylthiophen-2-yl)boronatato is unique due to the combination of the boron atom, the thiophene ring, and the octyl side chain. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis, materials science, and potentially in medicinal chemistry.
Propriétés
Numéro CAS |
765277-73-4 |
|---|---|
Formule moléculaire |
C14H25BO2S |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
dimethoxy-(5-octylthiophen-2-yl)borane |
InChI |
InChI=1S/C14H25BO2S/c1-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16-2)17-3/h11-12H,4-10H2,1-3H3 |
Clé InChI |
FPRNPPIWWFBSDS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CCCCCCCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


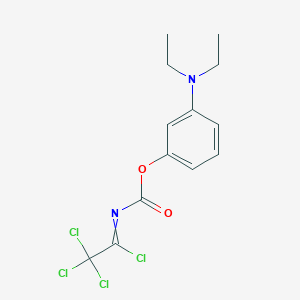
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
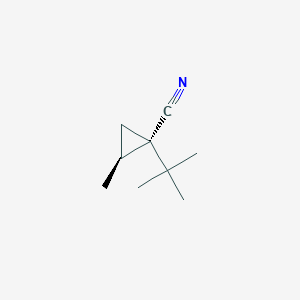
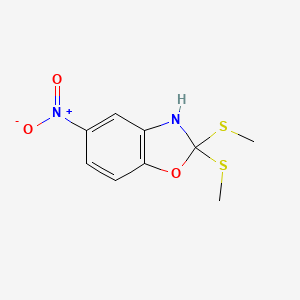
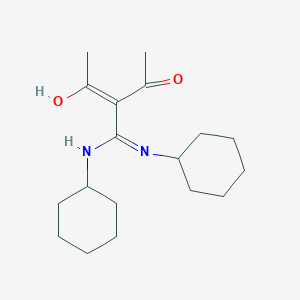
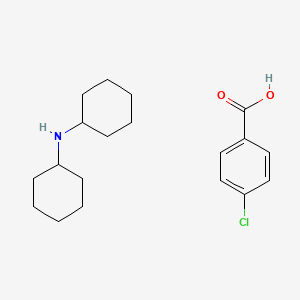
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
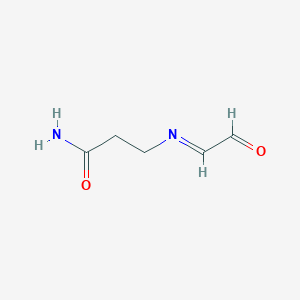
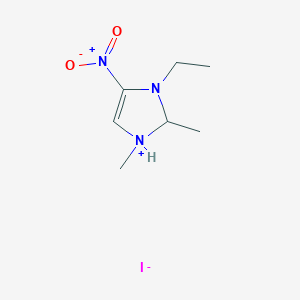
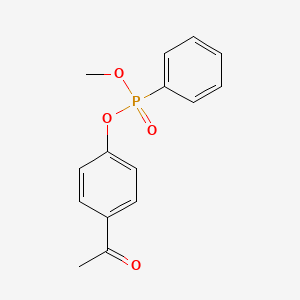
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
